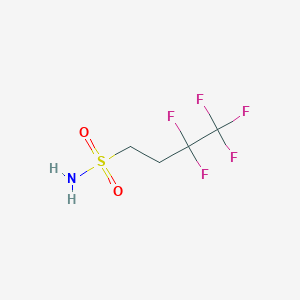

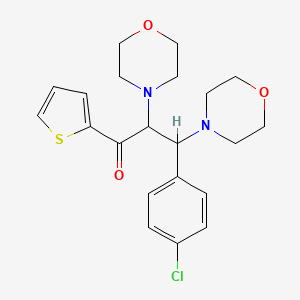

![molecular formula C24H16N2 B2658955 5-Phenyl-5,8-dihydroindolo[2,3-c]carbazole CAS No. 1637752-63-6](/img/structure/B2658955.png)

5-Phenyl-5,8-dihydroindolo[2,3-c]carbazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

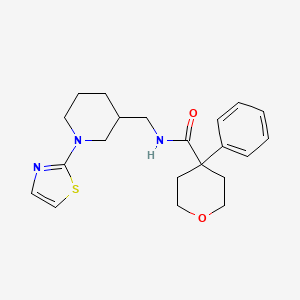

5-Phenyl-5,8-dihydroindolo[2,3-c]carbazole is a chemical compound with the molecular formula C24H16N2 . It is a member of the indolocarbazole family, which are known for their wide range of biological activities .

Synthesis Analysis

The synthesis of indolocarbazole derivatives, including 5-Phenyl-5,8-dihydroindolo[2,3-c]carbazole, has been a subject of numerous studies due to their potential electrical and optical properties . There have been a plethora of synthetic approaches to this family of natural products, leading to advances in chemical methodology .Molecular Structure Analysis

The molecular structure of 5-Phenyl-5,8-dihydroindolo[2,3-c]carbazole is represented by the InChI code: 1S/C24H16N2/c1-2-8-16(9-3-1)26-21-13-7-5-11-18(21)24-22(26)15-14-20-23(24)17-10-4-6-12-19(17)25-20/h1-15,25H .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 598.8±32.0 °C and a predicted density of 1.26±0.1 g/cm3 .Scientific Research Applications

1. Ligand for the TCDD (Ah) Receptor

5,11-Dihydroindolo[3,2-b]carbazole-6,12-dicarbaldehyde, a derivative of 5-Phenyl-5,8-dihydroindolo[2,3-c]carbazole, has been identified as an extremely efficient ligand for the TCDD (Ah) receptor. This finding is significant in the study of receptors and their ligands, highlighting potential applications in biochemical and pharmacological research (Tholander & Bergman, 1999).

2. Role in Chemical Synthesis

The compound plays a role in chemical synthesis processes. Specifically, it has been used in the synthesis of various substituted derivatives, showcasing its versatility in the field of organic synthesis and material science. This includes the synthesis of indolo[3,2-b]carbazole derivatives containing functional thiophene, 2,2′-bithiophene, or 2,2′:5′,2″-terthiophene moieties (Irgashev et al., 2017).

3. Applications in OLED Technology

5-Phenyl-5,8-dihydroindolo[2,3-c]carbazole derivatives have been utilized in the development of organic light-emitting diodes (OLEDs). For example, indolo[3,2-b]carbazole derivatives have been synthesized for use in highly efficient blue light-emitting devices, indicating their potential in the field of optoelectronics and display technology (Yang et al., 2021).

4. Use in Organic Electronics

The compound has applications in organic electronics. Indolo[3,2-b]carbazole-based materials have been integrated as organic active layers in organic thin-film transistors, demonstrating p-type performances with excellent air stability. This highlights their significance in the development of organic electronic devices (Cuadrado et al., 2018).

5. Photophysical and Electrochemical Properties

Research has been conducted on the photophysical and electrochemical properties of derivatives of 5-Phenyl-5,8-dihydroindolo[2,3-c]carbazole. These studies are crucial in understanding the electronic and optical behavior of these compounds, which can be applied in areas like photovoltaics and sensors (Kirkus et al., 2010).

properties

IUPAC Name |

9-phenyl-9,14-diazapentacyclo[11.7.0.02,10.03,8.015,20]icosa-1(13),2(10),3,5,7,11,15,17,19-nonaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2/c1-2-8-16(9-3-1)26-21-13-7-5-11-18(21)24-22(26)15-14-20-23(24)17-10-4-6-12-19(17)25-20/h1-15,25H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGWKRXBXFUTMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C4=CC=CC=C42)C5=C(C=C3)NC6=CC=CC=C65 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenyl-5,8-dihydroindolo[2,3-c]carbazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

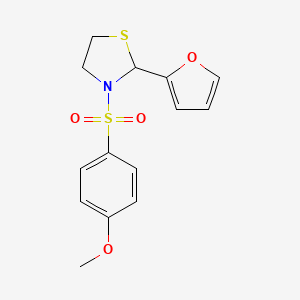

![3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2658877.png)

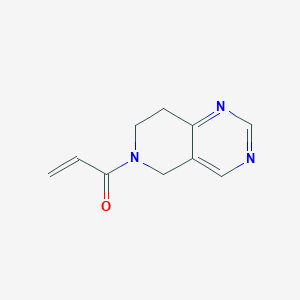

![Methyl 4-((1-(benzo[b]thiophen-3-yl)propan-2-yl)carbamoyl)benzoate](/img/structure/B2658879.png)

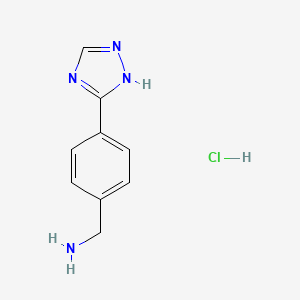

![N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2658883.png)

![N'-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2658890.png)

![2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2658895.png)